5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride
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Overview
Description
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride is a complex organic compound with a unique molecular structure It belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic framework. One common approach is the cyclization of a suitable precursor, such as a benzene derivative, followed by the introduction of the cyclopentane ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including neurological disorders and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] hydrochloride
5-Methyl-1,2,4,5-tetrahydrospiro[3-benzazepine-3,1'-cyclopentane] hydrochloride
5-Methyl-1,2,4,5-tetrahydrospiro[4-benzazepine-3,1'-cyclopentane] hydrochloride
Uniqueness: 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the unique arrangement of atoms in this compound contributes to its distinct properties and reactivity.
Properties
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-12-10-15(8-4-5-9-15)16-11-13-6-2-3-7-14(12)13;/h2-3,6-7,12,16H,4-5,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHWHWFAHGPJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)NCC3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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